Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Description
Historical Context and Significance of Imidazopyrazine Heterocycles in Chemical Biology
Heterocyclic compounds form one of the largest and most varied divisions of organic chemistry, with a significant number of pharmaceutical products being based on these structures. The imidazopyrazine ring system, a nitrogen bridgehead fused heterocycle, is considered a structural analogue of deazapurines and possesses a multitude of biological potentials. This has historically made it an attractive scaffold for medicinal chemists.
Derivatives of the broader imidazopyridine and imidazopyrazine families have been investigated for decades, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties. e3s-conferences.orgnih.gov The unique structure of the imidazo[1,2-a]pyrazine (B1224502) ring allows it to interact with various enzymes and receptors, leading to diverse pharmacological effects. e3s-conferences.org A particularly notable member of the Imidazo[1,2-a]pyrazin-3(7H)-one class is coelenterazine (B1669285), a luciferin (B1168401) (light-emitting molecule) found in many marine organisms. Its discovery and subsequent study were foundational in the field of bioluminescence and have led to the development of powerful tools for biological imaging and assays.
Overview of the Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- Core Structure in Research Literature
The Imidazo[1,2-A]pyrazin-3(7H)-one core is a key pharmacophore, with research often focused on the effects of different substituents at various positions on the bicyclic ring. The "2-methyl-" designation indicates the presence of a methyl group at the C2 position of the imidazopyrazine ring. This specific substitution is a subject of academic inquiry.
For instance, a series of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids have been synthesized and studied for their anti-inflammatory activities. researchgate.net Furthermore, research into inhibitors for Tropomyosin receptor kinases (Trks), a family of proteins implicated in cancer, has led to the design and synthesis of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides. nih.gov In these studies, the imidazo[1,2-a]pyrazine moiety serves as a critical component for biological activity, with one of the most potent compounds, 9o, showing significant inhibition of TrkA/B/C kinases. nih.gov This compound also effectively suppressed the proliferation of neuroblastoma cells, highlighting the therapeutic potential of this scaffold. nih.gov
The versatility of the imidazopyrazine scaffold is further demonstrated by its use in developing inhibitors for various other kinases and enzymes, as detailed in the table below.
| Compound Class/Derivative | Biological Target/Activity | Key Findings |
| 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Tropomyosin receptor kinases (Trks) | Compound 9o showed potent inhibition of TrkA/B/C with IC50 values of 2.65, 10.47, and 2.95 nM, respectively, and inhibited neuroblastoma cell proliferation. nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | PI3K/mTOR dual inhibitors | A synthesized compound (42 ) exhibited extremely potent inhibitory activity against PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM), showing significant anti-tumor activity in vivo. drugbank.com |
| Fused Imidazo[1,2-a]pyrazine analogues | Tubulin Polymerization Inhibitors | Compound 4h , with a trimethoxyphenyl ring, was as potent as colchicine (B1669291) in decreasing cancer cell viability, with an average GI50 of ~10 nM. nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | ENPP1 Inhibitors | A potent and selective inhibitor (Compound 7 ) was identified (IC50 = 5.70 nM), which enhanced anti-tumor efficacy of anti-PD-1 antibody in a murine model. nih.gov |
| Heterocycloalkynylbenzimides with Imidazo[1,2-a]pyrazine group | DDR1/DDR2 Dual Inhibitors | Compound 5n potently inhibited DDR1 and DDR2 kinases (IC50 = 9.4 and 20.4 nM, respectively) and exhibited in vivo anti-inflammatory effects. semanticscholar.org |
| Imidazo[1,2-a]pyrazine derivatives | AMPAR Negative Modulators | An initial hit (Compound 5 ) led to the development of subnanomolar, brain-penetrant leads for modulating glutamate (B1630785) receptors, relevant for epilepsy. nih.gov |
| 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids | Anti-inflammatory agents | A series of these compounds were synthesized and showed anti-inflammatory and related pharmacological activities. researchgate.net |
Academic Research Trajectories and Future Perspectives for Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Current and future research on Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- and related scaffolds is proceeding along several promising trajectories. The primary focus remains in the realm of drug discovery, driven by the scaffold's proven versatility. rsc.orgresearchgate.net
A significant area of research is the development of kinase inhibitors for cancer therapy. mdpi.com Recent studies have successfully designed imidazopyrazine derivatives as potent dual inhibitors of PI3K/mTOR and selective inhibitors of Trk kinases, with some candidates showing excellent in vivo efficacy and favorable pharmacokinetic profiles. nih.govdrugbank.com The development of ENPP1 inhibitors based on this scaffold for cancer immunotherapy is another recent and promising avenue. nih.gov
Beyond oncology, research has identified imidazopyrazine derivatives as selective negative modulators of AMPA receptors for potential epilepsy treatment and as dual inhibitors of DDR1/DDR2 for inflammatory diseases. semanticscholar.orgnih.gov These findings open up new therapeutic possibilities in neurology and immunology.
Future perspectives will likely involve a multi-pronged approach. This includes the continued exploration of the scaffold's potential against new and challenging biological targets. There is also a significant focus on optimizing lead compounds to improve properties like metabolic stability and reduce off-target effects, which remains a key challenge. nih.gov The advancement of synthetic methodologies will continue to be crucial, enabling the creation of more diverse and complex libraries of these compounds for screening. researchgate.net Furthermore, the integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel imidazopyrazine-based therapeutic agents with enhanced potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-7(11)10-3-2-8-4-6(10)9-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUNLAUWYNNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434053 | |
| Record name | IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19943-97-6 | |
| Record name | IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyrazin 3 7h One, 2 Methyl and Its Analogues
Classical and Modern Synthetic Routes to the Imidazo[1,2-A]pyrazin-3(7H)-one Nucleus
The construction of the fused imidazopyrazinone ring system can be achieved through a variety of synthetic approaches, ranging from traditional condensation reactions to modern metal-catalyzed and metal-free protocols.
The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyrazine (B1224502) skeleton involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an appropriate α-halocarbonyl compound. acs.org This approach, a variant of the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. For the synthesis of 2-methyl substituted analogues, an α-haloketone is typically employed. acs.org
A prominent variation of this strategy is the multicomponent reaction (MCR), which combines an amine, a carbonyl compound, and an isocyanide in a single step to generate a highly diverse set of products. nih.gov Specifically, three-component condensations involving a 2-aminopyrazine, an aldehyde, and an isocyanide have been developed to afford substituted 3-aminoimidazo[1,2-a]pyrazines. nih.govnih.gov These reactions can be catalyzed by various agents, including iodine, which promotes the reaction under mild, room-temperature conditions. nih.govnih.gov The initial step involves the condensation of the 2-aminopyrazine with an aldehyde to form an imine, which is then activated by the catalyst. nih.govrsc.org Subsequent nucleophilic attack by the isocyanide leads to the cyclized imidazo[1,2-a]pyrazine product. nih.govrsc.org
Table 1: Comparison of Condensation Reaction Conditions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Two-Component | 2-Aminopyrazine, α-Haloketone | Base, Various Solvents | Imidazo[1,2-a]pyrazines | acs.org |
Cycloaddition reactions offer an alternative and powerful strategy for assembling the imidazo[1,2-a]pyrazine core. One notable method is the [4+1] cycloaddition. rsc.orgresearchgate.net In an iodine-catalyzed three-component reaction, an in-situ generated iminium ion from a 2-aminopyrazine and an aldehyde undergoes a [4+1] cycloaddition with an isocyanide. nih.govnih.govrsc.org This process involves the nucleophilic addition of the isocyanide to the iminium intermediate, followed by an intramolecular cyclization driven by the pyrazine (B50134) ring nitrogen to yield the final imidazo[1,2-a]pyrazine product. nih.govrsc.org
More complex, tandem cycloaddition processes have also been explored. For instance, the reaction between imidazo[1,2-a]pyridines or pyrimidines and benzynes can proceed via a tandem [π8s + π2s] and [σ2s + π6s + σ2s] pathway. The initial [8+2] cycloaddition step is typically barrierless and leads to a tetracyclic intermediate, which then aromatizes. While this has been demonstrated computationally and experimentally for related systems, it highlights the potential of higher-order cycloadditions in accessing complex fused heterocycles.
Palladium catalysis has enabled novel routes for the functionalization and synthesis of heterocyclic scaffolds. Palladium-catalyzed C-H oxidative carbonylation has been developed for the C3-selective introduction of ester functionalities onto imidazo[1,2-a]pyridines using carbon monoxide (CO) and alcohols. researchgate.net This methodology demonstrates high efficiency and excellent functional group tolerance, providing a pathway to key synthetic intermediates. researchgate.net
Furthermore, palladium-catalyzed sequential reactions have been devised for the selective functionalization of the imidazo[1,2-a]pyrazine core. nih.gov An efficient one-pot procedure involving a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation allows for the decoration of the C3 and C6 positions. nih.gov This sequential strategy is effective even with sensitive functional groups like methyl thioethers, which can later be engaged in further cross-coupling reactions to produce trisubstituted imidazo[1,2-a]pyrazines. nih.gov
Growing environmental concerns have spurred the development of metal-free synthetic methods. nih.govresearchgate.net Several effective protocols for the direct synthesis of the imidazo[1,2-a]pyridine (B132010)/pyrazine scaffold have been reported in the last decade. nih.govresearchgate.net Iodine, a low-cost and benign catalyst, has been successfully employed in multicomponent reactions to synthesize imidazo[1,2-a]pyrazines with good yields at room temperature. nih.govresearchgate.net
Other metal-free approaches include catalyst-free condensation reactions of 2-aminopyridines with halogenoesters in eco-friendly solvents. researchgate.net Additionally, a rapid and efficient synthesis of imidazo[1,2-a]pyridines has been achieved using only aqueous sodium hydroxide (B78521) (NaOH) under ambient conditions, highlighting a significant improvement in green chemistry metrics. allfordrugs.com These methods often offer advantages such as simplified procedures, reduced environmental impact, and cost-effectiveness. nih.govnih.gov
Table 2: Examples of Metal-Free Synthetic Conditions
| Catalyst/Promoter | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Iodine | Three-Component Condensation | Low cost, benign, room temperature | nih.govresearchgate.net |
| None (Catalyst-Free) | Condensation with Halogenoesters | Eco-friendly, simple conditions | researchgate.net |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivities. nih.govsci-hub.se The synthesis of imidazo[1,2-a]pyridine and pyrazine derivatives has greatly benefited from this technology. acs.orgsci-hub.se For example, the condensation of 2-aminopyridines with phenacyl bromides to form imidazo[1,2-a]pyridines can be accomplished in as little as 60 seconds with excellent yields under microwave heating. sci-hub.seresearchgate.net
Microwave assistance has been successfully applied to multicomponent reactions for creating libraries of 3-aminoimidazo[1,2-a]pyridine/pyrazine derivatives. nih.govumb.edu The coupling of microwave heating with fluorous synthesis techniques further streamlines the process by simplifying purification via fluorous solid-phase extraction (F-SPE). nih.gov Catalyst-free heteroannulation reactions in green solvents like water-isopropanol under microwave irradiation also provide an expeditious route to the target compounds in excellent yields. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Phenacyl Bromide + 2-Aminopyridine | Hours | 60 seconds | Significant | sci-hub.seresearchgate.net |
| Multicomponent Reaction | Hours | 10 minutes | Yes | nih.gov |
Regioselective Functionalization and Derivatization of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
The functionalization of the pre-formed imidazo[1,2-a]pyrazine scaffold is crucial for generating analogues with diverse properties. Developing regioselective methods is a key challenge in this field.
A combination of theoretical calculations and organometallic chemistry has enabled a rational approach to the regioselective decoration of the imidazo[1,2-a]pyrazine ring. nih.govrsc.org The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for selective metalation at different positions of the ring system. nih.govrsc.org For instance, depending on the base used, 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be selectively metalated at either the C5 or C3 position, which can then be quenched with various electrophiles to install new functional groups. nih.govrsc.org
Further functionalization strategies include:
Nucleophilic Addition: Grignard reagents can add to the C8 position of 6-chloroimidazo[1,2-a]pyrazine, which after oxidation, yields 8-substituted derivatives. rsc.org
Palladium-Catalyzed C-H Functionalization: Direct C-H arylation provides a powerful tool for introducing aryl groups at specific sites, such as the C3 position. nih.gov
Halogenation: Electrophilic fluorination using reagents like Selectfluor™ can introduce fluorine atoms regioselectively, typically at the C3 position of the imidazo[1,2-a]pyridine core. researchgate.net
Dichalcogenation: A sequential method using iodine/DMSO oxidation of diaryldichalcogenides allows for the introduction of selenium or tellurium moieties at the C3 and subsequently at the C6 positions of imidazo[1,2-a]pyrimidines, a closely related scaffold. nih.govresearchgate.net
Visible Light-Induced Functionalization: Recent advances have utilized visible light photoredox catalysis for various C-H functionalizations of the imidazo[1,2-a]pyridine scaffold, including perfluoroalkylation, arylation, and alkoxycarbonylation at the C3 position. mdpi.com
These methods provide a robust toolbox for the synthesis and diversification of the imidazo[1,2-a]pyrazine nucleus, paving the way for the discovery of novel compounds. nih.gov
Substitution Reactions at Various Positions (e.g., C-6, C-8, N-7)
Post-cyclization modifications of the imidazo[1,2-a]pyrazine ring are crucial for fine-tuning the properties of the final compounds. Substitutions can be introduced at several positions through various reaction types.
C-6 and C-8 Positions: The pyrazine portion of the fused ring system is amenable to substitution, often by beginning with appropriately substituted 2-aminopyrazine precursors. However, direct substitution on the pre-formed imidazo[1,2-a]pyrazine core is also a viable strategy. For instance, to explore SAR, researchers have focused on introducing substituents at the C-6 and C-8 positions. A common approach involves the initial synthesis of an 8-bromo-substituted imidazo[1,2-a]pyrazine, which then serves as a handle for introducing further diversity. Nucleophilic substitution reactions on these 8-bromo derivatives with various cyclic and acyclic secondary amines have been successfully employed to generate libraries of 8-amino-substituted analogues. Furthermore, studies on the related 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) have shown that substitution with sodium methylate occurs selectively at the C-8 position, yielding 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net
N-7 Position: The nitrogen atom at the 7-position plays a key role in the chemical reactivity of the imidazo[1,2-a]pyrazin-3(7H)-one core. Mechanistic studies of the chemiluminescence of these compounds indicate that the first step of the reaction is the deprotonation of the N-7 hydrogen by a base. researchgate.net This acidity allows for N-alkylation or other substitutions at this position. Quaternization of the parent imidazo[1,2-a]pyrazine ring system has been shown to produce a mixture of N-1 and N-7 methyl derivatives, confirming the nucleophilicity of the N-7 atom. researchgate.net
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenation of the imidazo[1,2-a]pyrazine core provides versatile intermediates for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex aryl- and heteroaryl-substituted derivatives.
Halogenation: The imidazo[1,2-a]pyrazine ring can be halogenated at multiple positions. Direct bromination of the parent scaffold can yield the 3-bromo- (B131339) or 3,5-dibromo derivative, depending on the reaction conditions. researchgate.net Starting with 2-amino-3,5-dibromopyrazine (B131937) allows for the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine, which can be further brominated to afford the 3,6,8-tribromoimidazo[1,2-a]pyrazine. researchgate.net For the related imidazo[1,2-a]pyridine scaffold, efficient and regioselective metal-free methods have been developed for C-3 chlorination and bromination using inexpensive reagents like sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂). researchgate.net
Suzuki-Miyaura Cross-Coupling: Halogenated imidazo[1,2-a]pyrazines are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of C-C bonds by coupling the halo-derivative with a variety of boronic acids or esters. For example, 3-haloimidazo[1,2-a]pyridines have been efficiently converted into their corresponding 3-aryl derivatives using this method. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has been shown to be particularly effective, shortening reaction times and improving yields for the synthesis of 6-substituted derivatives from 6-bromo- and 6-chloroimidazo[1,2-a]pyridines. The development of potent DDR1 inhibitors based on a 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide scaffold also relies on this type of cross-coupling strategy to construct the core biphenyl (B1667301) structure. nih.gov
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-bromo-2-substituted-imidazo[1,2-a]pyridine | p-thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | Microwave | Good | |
| 6-chloro-2-substituted-imidazo[1,2-a]pyridine | (Hetero)aryl boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | Microwave | Good | |
| 3-chloro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C | 94% | rsc.org |
| Imidazo[1,2-a]pyridine | Aryl boronic acid | (SIPr)Pd(allyl)Cl | KOAc | Toluene | Microwave, 1h | Good to Excellent | medjchem.com |
Functionalization of the Alkyl Substituent at C-2
Direct functionalization of the C-2 methyl group of a pre-formed imidazo[1,2-a]pyrazin-3(7H)-one ring is challenging. The primary strategy for introducing diversity at the C-2 position is to utilize different α-halocarbonyl compounds during the initial cyclization step. nih.govnih.gov For example, reacting 2-aminopyrazine with different α-bromo ketones allows for the synthesis of a wide range of C-2 substituted imidazo[1,2-a]pyrazines.
While post-cyclization modification at C-2 is less common, research into the related imidazo[1,2-a]pyridine scaffold highlights the synthetic difficulty due to the preferential reactivity of the C-3 position towards electrophilic attack. researchgate.net However, the development of novel catalytic methods is beginning to address this challenge, as the medicinal importance of C-2 functionalized derivatives is significant. researchgate.net Strategies for the broader class of imidazo-fused heterocycles often involve radical reactions or visible light-induced photocatalysis to achieve C-H functionalization at various positions, which could potentially be adapted for the C-2 alkyl group. nih.govrsc.org
Incorporation of Diverse Moieties for Structure-Activity Relationship Studies
The synthesis of analogues with diverse substituents is fundamental to understanding structure-activity relationships (SAR) and optimizing biological activity. For the imidazo[1,2-a]pyrazine class, modifications have been systematically explored at nearly all accessible positions of the heterocyclic core.
Researchers have designed and synthesized novel imidazo[1,2-a]pyrazine derivatives by introducing various substituents at the C-2, C-3, and C-8 positions to evaluate their antioxidant and antimicrobial properties. In another study focused on anticancer activity, a series of derivatives was prepared through electrophilic substitution after the initial condensation of α-aminopyrazines with α-halocarbonyl compounds. nih.govresearchgate.net A one-pot, three-component reaction catalyzed by iodine has also been used to generate a library of imidazo[1,2-a]pyrazines with diverse amine functionalities at the C-3 position for anticancer screening. rsc.orgnih.gov This approach allows for the rapid assembly of molecules with varied electronic and steric properties to probe their interaction with biological targets.
| Position(s) of Substitution | Types of Moieties Introduced | Biological Activity Investigated | Reference |
|---|---|---|---|
| C-2, C-3, C-8 | Phenyl, substituted phenyl, morpholino, piperidino | Antioxidant, Antimicrobial | |
| C-3 | -NH₂, -NH-cyclohexyl, -NH-tert-butyl | Anticancer | rsc.org |
| General (via electrophilic substitution) | Various (unspecified) | Anticancer (against various cell lines) | nih.govresearchgate.net |
| C-6 | Amido, ester groups (via carbonylation) | Anti-secretory (H⁺/K⁺-ATPase inhibition) | researchgate.net |
| Various | Diaryl urea | Receptor tyrosine kinase inhibition | researchgate.net |
Yield Optimization and Scalability Considerations in Research Synthesis
Improving reaction efficiency, yield, and scalability is a constant focus in synthetic chemistry. For imidazo[1,2-a]pyrazine derivatives, several modern techniques have been applied to move beyond classical condensation methods. The development of cost-effective and environmentally friendly procedures with high yields is a significant challenge. rsc.org
One-pot multicomponent reactions (MCRs) are highly valuable in this regard. An iodine-catalyzed three-component reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide provides a straightforward, room-temperature synthesis of diverse imidazo[1,2-a]pyrazines in good yields with a simple workup. rsc.orgnih.govrsc.org For the related imidazo[1,2-a]pyridine system, the Groebke–Blackburn–Bienaymé reaction (GBBR) is highlighted as a greener MCR alternative. mdpi.com
Microwave-assisted synthesis has also proven effective for accelerating reactions and improving yields, particularly in palladium-catalyzed cross-coupling reactions. medjchem.com Furthermore, the scalability of these reactions is a key consideration for practical applications. At least one visible-light-induced C-3 formylation of an imidazo[1,2-a]pyridine has been successfully performed on a gram scale (6 mmol), demonstrating the potential for larger-scale production. mdpi.com
Chiral Synthesis Approaches for Enantiomerically Pure Imidazo[1,2-A]pyrazin-3(7H)-one Derivatives
While many synthetic efforts focus on achiral analogues, the development of chiral derivatives is a sophisticated strategy for enhancing target selectivity and potency. For fused heterocyclic systems like imidazo[1,2-a]pyrazines, chirality can be introduced either at a stereocenter on a substituent or through axial chirality (atropisomerism) if bulky groups restrict bond rotation.
A highly modular and efficient approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed, which provides a clear blueprint for application to the pyrazine analogues. nih.gov This method employs an asymmetric multicomponent reaction (the Groebke–Blackburn–Bienaymé reaction) between a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide. The use of a chiral phosphoric acid catalyst induces high enantioselectivity, affording a wide array of imidazo[1,2-a]pyridine atropoisomers in excellent yields and enantiomeric excesses. nih.gov The success of this strategy relies on the catalyst's ability to control the spatial orientation of the reactants during the key bond-forming steps, a principle that is directly transferable to the synthesis of chiral imidazo[1,2-a]pyrazin-3(7H)-one derivatives.
Advanced Structural and Theoretical Investigations of Imidazo 1,2 a Pyrazin 3 7h One, 2 Methyl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of heterocyclic compounds. scirp.org These methods provide insights into the distribution of electrons within a molecule, which governs its reactivity and physical properties.
The imidazo[1,2-a]pyrazin-3(7H)-one scaffold can exist in several tautomeric forms. Theoretical studies on related imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated that DFT methods can effectively predict the relative stabilities of different tautomers. researchgate.net For Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, several potential tautomers can be considered, including the keto (as named), enol, and zwitterionic forms.
DFT calculations are employed to optimize the geometry of each tautomer and calculate their relative energies. The B3LYP functional with a basis set like 6-311+G(d,p) is a common choice for such investigations. researchgate.net Based on studies of similar systems, the keto form is generally found to be the most stable. researchgate.net The aromaticity of the imidazopyrazine ring system can also be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations.
Table 1: Representative Theoretical Data for Tautomers of a Related Imidazo[1,2-a]pyridine System (Note: This data is for a related system and is presented to illustrate the type of results obtained from DFT calculations on tautomerism. Specific data for Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- is not readily available in the literature.)
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| OH-form | 0.00 | 3.5 |
| CH-form | -5.2 | 5.1 |
| NH-form | 10.8 | 7.2 |
| Data adapted from a DFT study on pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide. researchgate.net |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. scirp.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org
For imidazo[1,2-a]pyrazinone derivatives, the HOMO is typically characterized by π-orbitals distributed across the bicyclic ring system, while the LUMO is also a π*-antibonding orbital. The precise nature and energy of these orbitals can be influenced by substituents. DFT calculations are the standard method for obtaining these molecular orbitals and their energies. nih.gov
Table 2: Representative Frontier Orbital Energies for a Related Imidazo[1,2-a]pyrimidine (B1208166) Derivative (Note: This data is for a related system and is presented to illustrate the typical values obtained from DFT calculations. Specific data for Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- is not readily available.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
| Data derived from a computational study on an imidazo[1,2-a]pyrimidine derivative. nih.gov |
The electronic properties of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- are of interest, particularly its potential for oxidation, given that related imidazolopyrazinones exhibit antioxidant activity. The oxidation potential is a measure of how easily a compound can lose electrons. While experimental determination through techniques like cyclic voltammetry is common for pyrazole-type compounds, computational methods can also predict these properties. mdpi.com
DFT calculations can be used to compute the ionization potential, which is related to the oxidation potential. The antioxidant character of some imidazopyrazinones suggests a relatively low oxidation potential, making them susceptible to reaction with oxidizing species.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal interactions of a molecule are fundamental to its properties. For Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, key considerations are the planarity of the ring system and its potential for zwitterionic character.
The fused imidazo[1,2-a]pyrazine (B1224502) ring system is expected to be largely planar. Computational geometry optimizations using DFT can confirm the planarity and identify any minor deviations. nih.gov
The concept of zwitterionic character is important for understanding the electronic distribution in molecules with both positive and negative formal charges. In the case of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, a zwitterionic resonance structure can be drawn where the imidazole (B134444) nitrogen is positively charged and the exocyclic oxygen is negatively charged. The actual electronic structure is a hybrid of the neutral and zwitterionic forms. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and provide insight into the degree of zwitterionic character. mdpi.com Studies on solvatochromic dyes have shown that the zwitterionic/quinoid ratio can be quantified by analyzing the electron density on specific fragments in the frontier molecular orbitals. mdpi.com
Computational Approaches to Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netdergipark.org.tr For imidazo[1,2-a]pyrazine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their anticancer activities. nih.gov
These studies typically involve calculating a range of molecular descriptors, including steric, electronic, and hydrophobic parameters. Statistical methods such as multiple regression analysis and partial least squares are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net For imidazo[1,2-a]pyrazine derivatives, it has been found that hydrophobic parameters (clogP) and steric parameters (Es) can have significant correlations with their anticancer activity. dergipark.org.tr Such models can guide the design of new derivatives with improved properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental in modern medicinal chemistry for predicting the biological activity and physicochemical properties of compounds. For the imidazo[1,2-a]pyrazine class, to which 2-methyl-imidazo[1,2-a]pyrazin-3(7H)-one belongs, QSAR models have been developed to correlate structural features with activities like anticancer effects. dergipark.org.tr
These models are built using a variety of molecular descriptors that quantify the topological, electronic, and steric properties of the molecules. For a series of imidazo[1,2-a]pyrazine derivatives, significant correlations have been found between their anticancer activities and physicochemical parameters such as the logarithm of the partition coefficient (clogP) and the Taft steric parameter (Es). dergipark.org.tr
The process involves calculating descriptors using computational software. researchgate.net For instance, topological descriptors like molecular weight and molar volume, along with electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are computed. researchgate.net These descriptors are then subjected to multivariate statistical analyses—including Principal Components Analysis (PCA), Multiple Linear Regression (MLR), and Partial Least Squares (PLS)—to build predictive models. researchgate.net These models help in understanding which structural attributes are key to a compound's activity and guide the design of new, more potent derivatives. For example, a 3D-QSAR study on a series of 8-Amino-imidazo [1, 5a] pyrazine (B50134) derivatives yielded statistically valid models with high predictive correlation coefficients, highlighting the essential descriptors that enhance biological activity. japsonline.com
Table 1: Examples of Descriptors Used in QSAR/QSPR Studies of Imidazo[1,2-a]pyrazine Derivatives
| Descriptor Type | Specific Descriptor | Relevance |
|---|---|---|
| Hydrophobic | clogP, π | Measures the hydrophobicity of the molecule, influencing membrane permeability and binding. |
| Electronic | HOMO Energy, LUMO Energy, σ, Ŧ | Relates to the molecule's reactivity, stability, and ability to participate in electronic interactions. |
| Steric | Molar Refractivity (MR), Es | Describes the size and shape of the molecule, affecting how it fits into a binding site. |
| Topological | Molecular Weight, Molar Volume | Provides basic information about the size and bulk of the molecule. |
This table is generated based on methodologies described for imidazo[1,2-a]pyrazine derivatives. dergipark.org.trresearchgate.net
In Silico Screening and Virtual Ligand Design for Imidazo[1,2-A]pyrazin-3(7H)-one Derivatives
Building on insights from QSAR, in silico screening and virtual ligand design are powerful tools for discovering and optimizing new derivatives of Imidazo[1,2-A]pyrazin-3(7H)-one. These computational techniques allow researchers to screen vast libraries of virtual compounds against a biological target, predicting their binding affinity and mode of interaction.
Molecular docking is a key component of this process. It simulates the interaction between a ligand (the imidazo[1,2-a]pyrazine derivative) and a target protein's binding site. For example, docking studies on novel imidazo[1,2-a]pyridine hybrids identified key amino acid residues in the active site of human LTA4H that are crucial for binding. chemmethod.com Similarly, in studies of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking revealed that the most potent compounds could bind simultaneously to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net The stability of these predicted interactions is often further assessed using molecular dynamics (MD) simulations, which provide insights into the conformational changes and stability of the ligand-protein complex over time. researchgate.net
Virtual screening can rapidly expand the chemical space around a hit compound. In one innovative approach, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine hit, leading to the rapid identification of derivatives with improved activity and selectivity. nih.gov This process helps in elaborating the structure-activity relationship (SAR) and informs the design of new analogs with optimized properties. nih.gov The goal is to design derivatives of the core scaffold that exhibit enhanced biological activity and favorable pharmacokinetic profiles.
Table 2: Representative In Silico Study Findings for Imidazo[1,2-a]pyrazine and Related Scaffolds
| Study Type | Scaffold | Target | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking | Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | Hybrids interacted with key amino acid residues in the active site, with some showing stronger binding affinity than the original ligand. | chemmethod.com |
| Molecular Docking & MD Simulation | Imidazo[1,2-a]pyrazin-8(7H)-one Derivatives | Acetylcholinesterase (AChE) | Potent inhibitors were shown to bind to both catalytic and peripheral sites of AChE, with stable interactions confirmed by MD simulations. | researchgate.net |
Interactions with Solvents and Environmental Factors (e.g., Solvatochromism)
The interaction of a compound with its solvent environment can significantly influence its photophysical properties, such as absorption and fluorescence. This phenomenon, known as solvatochromism, is particularly relevant for imidazo[1,2-a]pyrazin-3(7H)-one compounds, which form the core of bioluminescent systems like that of the jellyfish Aequorea victoria and the sea pansy Renilla reniformis.
The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one derivatives is highly sensitive to the polarity of the solvent. nih.gov Studies on these compounds, including analogs of coelenterazine (B1669285), demonstrate that the color of the emitted light (the emission maximum) can shift depending on the solvent environment. This is because the solvent can stabilize the ground and excited states of the molecule to different extents. The bicyclic structure, combining imidazole and pyrazine rings, results in unique electronic properties that are susceptible to these environmental influences.
Investigations into the photophysical properties of these compounds often involve measuring their absorption and fluorescence spectra in a range of solvents with varying polarities. The data gathered helps in understanding the nature of the electronic transitions and the charge distribution in the molecule's excited state. This knowledge is not only crucial for understanding their role in natural bioluminescence but also for designing novel fluorescent probes and labels for biological imaging and assays. nih.gov
Chemiluminescence and Bioluminescence Research Associated with Imidazo 1,2 a Pyrazin 3 7h One, 2 Methyl Analogues
Mechanism of Chemiluminescence in Imidazo[1,2-A]pyrazin-3(7H)-one Systems.nih.govresearchgate.netresearchgate.netresearchgate.net
The chemiluminescence of imidazopyrazinone compounds is a well-studied phenomenon, with applications ranging from bioimaging to biosensing. researchgate.net The underlying mechanism involves a series of chemical reactions that lead to the formation of an electronically excited state, which then decays to the ground state by emitting light. nih.govresearchgate.netresearchgate.netresearchgate.net
Role of Active Oxygen Species (e.g., Superoxide (B77818), Singlet Oxygen).nih.govnih.gov
Active oxygen species, particularly the superoxide anion (O₂⁻), play a pivotal role in initiating the chemiluminescence of many imidazopyrazinone derivatives. nih.govnih.gov These compounds are highly sensitive to superoxide, making them valuable probes for its detection in biological systems. nih.govrsc.orgnih.gov For instance, the reaction of 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one (MCLA) with superoxide anions generates a detectable light emission. nih.gov The process is believed to begin with the deprotonation of the imidazopyrazinone at the N7 position, forming an anion. researchgate.net This anion then undergoes a single electron transfer to molecular oxygen, generating a radical and a superoxide anion. researchgate.net
While superoxide is a key initiator, singlet oxygen (¹O₂) can also be involved in the chemiluminescence of related systems, often as a product of photosensitization processes. nih.govresearchgate.netrsc.org However, in the context of imidazopyrazinone chemiluminescence triggered by superoxide, the primary role of oxygen is as a reactant in the initial steps of the light-emitting pathway. researchgate.net
Intermediate Formation and Decomposition Pathways (e.g., Dioxetanone Intermediates).rsc.orgnih.gov
Following the initial reaction with oxygen species, a crucial step in the chemiluminescence pathway is the formation of a high-energy peroxide intermediate, often a dioxetanone. rsc.org The formation of this four-membered ring containing two adjacent oxygen atoms is a common feature in many chemiluminescent reactions. The decomposition of this unstable dioxetanone intermediate is the key energy-releasing step that leads to the formation of an excited-state product. nih.gov While direct evidence for dioxetane intermediates in all imidazopyrazinone systems can be challenging to obtain, their involvement is widely accepted based on mechanistic studies of analogous chemiluminescent compounds. nih.gov The thermolysis of the dioxetanone results in the cleavage of the molecule, producing carbonyl-containing fragments, one of which is in an electronically excited state. rsc.org
Structure-Chemiluminescence Relationship (SCLRs) in Imidazo[1,2-A]pyrazin-3(7H)-one Derivatives.researchgate.netresearchgate.net
The relationship between the chemical structure of Imidazo[1,2-A]pyrazin-3(7H)-one derivatives and their chemiluminescent properties is a critical area of research, as it provides the foundation for designing novel probes with enhanced brightness, different emission colors, and improved stability. researchgate.netresearchgate.net
Influence of Substituents on Chemiluminescence Quantum Yield and Emission Maxima.researchgate.netnih.gov
The nature and position of substituents on the imidazopyrazinone core have a profound impact on both the quantum yield (ΦCL), which is a measure of the efficiency of light production, and the wavelength of the emitted light (emission maxima).
Electron-donating groups, such as a 4-(dimethylamino)phenyl group at the C6 position, have been shown to significantly increase the chemiluminescence quantum yield. researchgate.netnih.gov This is attributed to their ability to facilitate the intramolecular electron transfer process in the chemi-excitation step, consistent with the CIEEL mechanism. nih.gov Conversely, the effect of substituents at the C8 position can be different. For instance, both electron-withdrawing and weak electron-donating substituents at the C8 position of imidazopyrazinone dioxetanone have been theoretically shown to increase singlet chemi-excitation for the neutral form. rsc.org
The emission maximum is also highly sensitive to the electronic nature of the substituents. A bathochromic (red) shift in the emission is often observed with increasing electron-donating character of the substituent at the C6 position. However, at the C8-position, an opposite trend has been observed, where electron-withdrawing groups can cause a bathochromic shift. researchgate.net
Table 1: Effect of Substituents on Chemiluminescence Properties of Imidazo[1,2-A]pyrazin-3(7H)-one Analogues
| Substituent at C6 | Substituent at C8 | Chemiluminescence Quantum Yield (ΦCL) | Emission Maxima (nm) | Reference |
| 4-(dimethylamino)phenyl | H | High (≥ 0.0025) | - | nih.gov |
| Phenyl | p-CF₃-phenyl | - | 553 | researchgate.net |
| Phenyl | p-H-phenyl | - | 523 | researchgate.net |
| Phenyl | p-OMe-phenyl | - | 513 | researchgate.net |
Note: This table is illustrative and based on findings from the cited literature. Direct quantitative comparisons may require standardized experimental conditions.
Impact of Structural Rigidity and Hydrogen Bonding on Efficiency.researchgate.netnih.gov
Hydrogen bonding can also influence chemiluminescence. nih.govmdpi.comsemanticscholar.orgnih.gov Intramolecular hydrogen bonds can lock the conformation of the molecule into a more planar and rigid geometry, which can enhance the fluorescence quantum yield. rsc.org In some cases, hydrogen bonding interactions with the solvent or other molecules can affect the reaction pathway and the properties of the excited state. For instance, hydrogen bonding to the luminol (B1675438) hydrazide moiety has been shown to influence the selectivity of chemiluminescent probes. nih.gov
Applications as Research Probes and Reporters
Analogues of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, most notably 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one (MCLA), have emerged as powerful tools in biomedical research. Their utility stems from their chemiluminescent properties, which can be harnessed to detect and quantify specific biological molecules and processes. These compounds serve as highly sensitive probes and reporters in a variety of cellular and biochemical assays.
Detection of Reactive Oxygen Species (ROS) in Cellular and Biochemical Systems
Analogues of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- are widely recognized as sensitive chemiluminescent probes for the detection of reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻) and singlet oxygen (¹O₂). longdom.orgnih.govnih.govnih.gov The reaction between the imidazopyrazine core and ROS generates an unstable dioxetanone intermediate, which then decomposes to produce light. This light emission can be measured to quantify the presence and production rate of ROS in various biological systems. nih.gov
MCLA is a well-established probe for ROS, valued for its high sensitivity. longdom.orglongdom.org It reacts readily with superoxide, making it a common choice for studying oxidative stress and related cellular events. longdom.orgmdpi.com For instance, MCLA-dependent chemiluminescence has been used to demonstrate that singlet oxygen is a key species in the bactericidal action of the myeloperoxidase (MPO)-H₂O₂-Cl⁻ system in neutrophil phagosomes. nih.gov Furthermore, novel near-infrared chemiluminescent probes derived from this scaffold, such as MCLA-800, have been developed to visualize superoxide production in real-time within intact organs, like the kidneys of living rats under oxidative stress. nih.gov
The chemiluminescence of these probes is not without its complexities. The light emission of MCLA can be influenced by various substances commonly found in cellular environments. longdom.orglongdom.org This necessitates careful consideration and control in experimental design to ensure the specificity of ROS detection. For example, substances like reduced glutathione (B108866) and ascorbic acid can significantly quench the chemiluminescent signal, while others like sodium azide (B81097) can enhance it. longdom.org
Table 1: Influence of Various Substances on the Chemiluminescence (CL) Intensity of MCLA in Aqueous Solution
This table summarizes the observed effects of different biological and chemical substances on the light-emitting reaction of MCLA. The data highlights potential interferences when using MCLA as a ROS probe in complex biological systems.
| Substance | Concentration | Effect on MCLA Chemiluminescence | Reference |
| Sodium Azide | - | Enhancement | longdom.org |
| Iron Ions (FeSO₄) | Various | Quenching | longdom.org |
| Glutathione (reduced) | > 1 µM | Strong Quenching | longdom.org |
| Ascorbic Acid | - | Marked Reduction | longdom.org |
| Oxygen | - | Proportional to CL Intensity | longdom.org |
| Protons (H⁺) | - | Quenching (protonated form is non-radiating) | longdom.org |
| Isopropanol | 1-3% | Quenching | longdom.org |
| NADH | - | No Effect | longdom.org |
| Succinate | - | No Effect | longdom.org |
Data sourced from model experiments on aqueous solutions of MCLA in the absence of cells. longdom.org
Researchers have also developed more advanced probes by linking the imidazopyrazinone core to other fluorescent molecules. This strategy, based on chemiluminescence resonance energy transfer (CRET), creates probes that emit light at longer wavelengths, such as red light (λmax ~610 nm). nih.gov These red-emitting probes have shown even greater intensity in detecting superoxide compared to MCLA, offering improved sensitivity for certain applications. nih.gov
Development of pH-Sensitive Chemiluminescent Probes
The chemiluminescence of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- analogues is often highly dependent on the pH of the surrounding medium. longdom.orgworldscientific.com This property, while a potential source of interference in some experiments, has been strategically exploited to develop pH-sensitive probes. The protonated form of MCLA, for instance, loses its ability to emit light, meaning that any change in intracellular pH will alter the chemiluminescent signal. longdom.org The reaction is more efficient in basic conditions, where the removal of a proton enhances the light intensity. longdom.org
This pH dependency has led to research into creating dual-purpose probes capable of simultaneously reporting on both superoxide concentration and local pH. worldscientific.commdpi.com Such sensors are valuable for studying disease states where homeostatic disorders lead to concurrent changes in both ROS levels and cellular pH. worldscientific.com
Table 2: pH-Dependent Chemiluminescence of Imidazopyrazinone Analogues
This table illustrates how the light-emitting properties of different imidazopyrazinone analogues change in response to varying pH levels when triggered by superoxide.
| Compound | pH Condition | Observed Chemiluminescent Behavior | Reference |
| MCLA | Acidic | Decreased intensity (protonated form is non-radiating) | longdom.org |
| MCLA | Basic (NaOH added) | Increased intensity | longdom.org |
| 6,8-diaryl-imidazopyrazinone (1a) | Various | Bimodal luminescence; ratio of intensities correlates with pH | worldscientific.com |
| MeOBr-Cla | Acidic (pH 5.2) | Higher total light output released over a longer period | mdpi.com |
| MeOBr-Cla | Basic | Quicker kinetics, faster initial burst of light, but lower total light output | mdpi.com |
This pH-dependent behavior is attributed to the chemical equilibria of the amide group in the resulting light-emitter (the oxyluciferin or coelenteramide). mdpi.com At basic pH, it is believed that the imidazopyrazinone core becomes deprotonated, which can influence the kinetics and efficiency of its reaction with the negatively charged superoxide anion. mdpi.com
Bioluminescent Supramolecular Assembly Research
Imidazo[1,2-a]pyrazin-3-one compounds are the core structures of luciferins used in many marine bioluminescent systems. nih.govresearchgate.netnih.gov Bioluminescence is a highly efficient light-producing process that relies on the specific interaction—a form of biological supramolecular assembly—between a small-molecule substrate (luciferin) and an enzyme (luciferase). nih.govfrontiersin.org The luciferase catalyzes the oxidation of the luciferin (B1168401), leading to the emission of light. nih.govmdpi.com
The development of synthetic analogues of naturally occurring imidazopyrazine luciferins, such as coelenterazine (B1669285), is a central focus of research aimed at creating new and improved tools for biological assays. researchgate.netnih.gov These bioluminescent systems are widely used as reporters in high-throughput screening and other life science research due to their extraordinary sensitivity. researchgate.net
Research in this area focuses on designing novel luciferin analogues with enhanced properties, such as:
Improved Brightness: Creating substrates that produce a stronger light signal upon reaction with their partner luciferase. researchgate.net
Altered Wavelengths: Synthesizing analogues that emit light at different colors, particularly red-shifted wavelengths, which can penetrate biological tissues more effectively for in vivo imaging. researchgate.netnih.gov
"Glow" Kinetics: Developing systems that produce a stable, long-lasting light emission rather than a brief flash, which is more convenient for many assay formats. researchgate.netresearchgate.net
This research involves the intricate molecular design of the luciferin to optimize its fit and reactivity within the active site of the luciferase, highlighting the importance of the principles of supramolecular assembly in developing next-generation bioluminescent tools. nih.govmdpi.com The success of these reporter systems is fundamentally dependent on the precise assembly of the synthetic luciferin analogue and the luciferase enzyme. researchgate.netnih.gov
Biological Activity and Mechanistic Insights of Imidazo 1,2 a Pyrazin 3 7h One Derivatives in Research Models
Enzyme Inhibition and Receptor Modulation Studies
The unique chemical structure of Imidazo[1,2-A]pyrazin-3(7H)-one derivatives allows for interaction with a variety of biological targets. The subsequent sections detail the specific enzyme inhibition and receptor modulation activities that have been reported in scientific literature.
A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated for their anti-secretory activity. nih.gov These compounds were tested for their ability to inhibit H+/K+-ATPase, the gastric proton pump, using an assay with hog gastric mucosa. Several of these derivatives were identified as potent and reversible inhibitors of this enzyme, suggesting their potential as agents for controlling gastric acid secretion. nih.gov
Discoidin-domain receptors 1 and 2 (DDR1 and DDR2) are receptor tyrosine kinases that have emerged as potential targets for anti-inflammatory therapies. nih.gov A series of heterocycloalkynylbenzimides, which includes an imidazo[1,2-a]pyrazine (B1224502) moiety, were designed to co-inhibit both DDR1 and DDR2. nih.govacs.org One of the most promising compounds from this series, 5n , demonstrated potent inhibition of both kinases with IC50 values of 9.4 nM for DDR1 and 20.4 nM for DDR2. nih.govacs.org This compound also showed tight binding to both DDR1 and DDR2 proteins, with Kd values of 7.9 and 8.0 nM, respectively. nih.govacs.org Further studies in primary human lung fibroblasts confirmed the inhibitory action of 5n through Western blotting analysis. nih.gov In a separate study, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were developed as selective DDR1 inhibitors. nih.gov The lead compound from this series, 8v , potently inhibited DDR1 with an IC50 of 23.8 nM, while exhibiting significantly less activity against DDR2 (IC50 = 1740 nM). nih.gov
| Compound | Target | IC50 (nM) | Kd (nM) |
| 5n | DDR1 | 9.4 | 7.9 |
| DDR2 | 20.4 | 8.0 | |
| 8v | DDR1 | 23.8 | 7.8 |
| DDR2 | 1740 | - |
A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides has been developed as novel inhibitors of tropomyosin receptor kinases (Trks). nih.gov One of the most potent compounds, 9o , acted as a pan-Trk inhibitor, suppressing TrkA, TrkB, and TrkC with IC50 values of 2.65, 10.47, and 2.95 nM, respectively. nih.govepa.gov This compound was shown to dose-dependently inhibit the activation of TrkB mediated by brain-derived neurotrophic factor (BDNF). nih.gov In cellular models, 9o effectively suppressed the migration and invasion of SH-SY5Y-TrkB neuroblastoma cells, which have high levels of TrkB expression. nih.gov Furthermore, it inhibited the proliferation of these cells with an IC50 value of 58 nM. nih.gov
| Compound | Target | IC50 (nM) | Cellular Activity |
| 9o | TrkA | 2.65 | Inhibited proliferation of SH-SY5Y-TrkB cells (IC50 = 58 nM) |
| TrkB | 10.47 | Suppressed migration and invasion of SH-SY5Y-TrkB cells | |
| TrkC | 2.95 |
The VirB11 ATPase, a component of the type IV secretion system in Helicobacter pylori, is a target for reducing the virulence of this bacterium. ucl.ac.ukucl.ac.uk Imidazo[1,2-a]pyrazine compounds have been identified as potential inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk Through in vitro screening, compound 14 was identified as a lead compound with an IC50 of 7 µM and was found to be a competitive inhibitor of ATP. ucl.ac.uk In a subsequent development, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as inhibitors of HP0525. nih.govnih.gov
In the search for potential treatments for Alzheimer's disease, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). scilit.comresearchgate.netresearchgate.net The biological evaluation of these compounds revealed moderate inhibitory activities against both enzymes. researchgate.netresearchgate.net Among the synthesized compounds, 14r was the most potent AChE inhibitor, with an IC50 value of 0.47 µM. researchgate.net It also showed moderate inhibition of BuChE with an IC50 of 11.02 µM, resulting in a selectivity index of 23.45 for AChE. researchgate.net Molecular docking studies suggested that 14r could bind to both the catalytic active site and the peripheral anionic site of AChE. researchgate.net
| Compound | Target | IC50 (µM) | Selectivity Index (AChE/BuChE) |
| 14r | AChE | 0.47 | 23.45 |
| BuChE | 11.02 |
The phosphoinositide-3-kinase (PI3K) signaling pathway is a critical area of interest for cancer therapeutics due to its frequent deregulation in various human cancers. nih.gov A novel series of imidazo[1,2-a]pyrazines has been identified as inhibitors of PI3K. nih.govresearchgate.net Further research has led to the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent dual inhibitors of PI3K and mTOR. drugbank.com
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids. In the pursuit of creating a dual-action prodrug combining antioxidant and anti-inflammatory properties based on the imidazo-[1,2-a]-pyrazin-3-(7H)-one structure, unexpected findings emerged regarding FAAH inhibition. nih.gov Synthetic intermediates derived from ibuprofen, intended for the synthesis of these heterocyclic compounds, demonstrated notable inhibitory activity against FAAH. nih.gov The most potent of these intermediates featured a 1,3-dithian-2-yl motif. nih.gov While the final imidazo[1,2-a]-pyrazine-3-(7H)-imine derivatives exhibited antioxidant and anti-inflammatory effects, the discovery of FAAH inhibition by their precursors highlights a promising avenue for the development of novel inhibitors based on related chemical structures. nih.gov
Bromodomain Inhibition (e.g., CBP/P300)
The inhibition of bromodomains, particularly the cyclic AMP response element-binding protein (CBP) and E1A binding protein P300 (EP300), has become a significant area of interest in therapeutic research. While research has specifically highlighted the potential of the closely related imidazo[1,2-a]pyridine (B132010) scaffold as a source of potent and selective CBP/P300 inhibitors, the broader class of related heterocyclic compounds is being explored for similar activities. nih.govnih.gov For instance, a dimethylisoxazole-attached imidazo[1,2-a]pyridine derivative, UMB298, was identified as a potent and selective CBP/EP300 bromodomain inhibitor with a CBP IC50 of 72 nM. nih.gov Molecular modeling of these inhibitors has provided insights into their binding mechanisms, showing critical hydrogen bonding with N1168, which mimics the interaction of acetylated lysine (B10760008) with the bromodomain. nih.gov
AMPAR/γ-8 Receptor Negative Modulation
Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov These receptors are highly concentrated in the hippocampus, and their selective negative modulation can reduce hyperexcitability in this brain region without affecting other areas. nih.gov An initial high-throughput screening identified an imidazopyrazine compound as a promising γ-8 selective hit. nih.gov Subsequent optimization of this structure led to the development of brain-penetrant leads with subnanomolar potency. nih.gov For example, the incorporation of a para-fluorophenyl group at the 2-position of the imidazopyrazine scaffold resulted in a compound that retained potency and had improved lipophilic ligand efficiency. nih.gov These findings support the potential development of selective AMPAR/γ-8 negative modulators for conditions involving hippocampal hyperexcitability. nih.gov
Cellular Pathway Modulation and Signalling Research
Anti-inflammatory Mechanisms in Cellular Models (e.g., NF-κB inhibition)
The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives have been linked to their ability to modulate key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, demonstrated significant anti-inflammatory activity in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir Molecular docking studies indicated that MIA could bind to the NF-κB p50 subunit. nih.govtbzmed.ac.ir In cellular assays, MIA was shown to reduce the levels of inflammatory cytokines and suppress NF-κB activity. nih.govtbzmed.ac.ir Furthermore, it was observed that MIA increased the expression of the inhibitory κB protein (IκBα), which prevents the translocation of NF-κB to the nucleus. nih.govtbzmed.ac.ir Another study on a pyrazole-conjugated imidazo[1,2-a]pyrazine derivative identified a potent NF-κB inhibitor with an IC50 of 1.02 µmol L–1. researchgate.net This compound significantly reduced lung inflammation and the production of pro-inflammatory cytokines in a rat model of sepsis. researchgate.net
Antioxidant Activities and Free Radical Scavenging Mechanisms in Cellular Assays
The imidazo[1,2-a]pyrazine scaffold is a core component of coelenterazine (B1669285), a compound known for its antioxidant properties. Inspired by this natural product, various synthetic derivatives of imidazo[1,2-a]pyrazine have been developed and evaluated for their antioxidant potential. The antioxidant activity of these compounds is often assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their antioxidant activity. Several of these compounds exhibited significant radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. For instance, compounds 5d, 5h, and 6b from this series were identified as having promising antioxidant activity. The structural modifications on the imidazo[1,2-a]pyrazine ring system were shown to influence their antioxidant capacity. Furthermore, diarylimidazopyrazinones and their precursor diarylaminopyrazines have been shown to be effective antioxidants in vivo, protecting against microvascular damage during ischemia/reperfusion. nih.govresearchgate.net
Antiproliferative Effects and Cell Cycle Regulation in Cancer Cell Lines (Non-Human)
Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant antiproliferative activity in various cancer cell lines. A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and evaluated for their anticancer properties. researchgate.net One of these compounds, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, showed cytostatic activity against a non-small cell lung cancer cell line. researchgate.net Mechanistic studies revealed that this compound induced a dose-dependent response in a P53-mutant cell line and led to an overexpression of the TP53 gene, suggesting a potential reactivation of mutant p53. researchgate.net
In another study, novel imadazo[1,2-a]pyrazine derivatives were synthesized and evaluated as CDK9 inhibitors. mdpi.comnih.gov The derivative with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imadazo[1,2-a]pyrazine scaffold (compound 3c) was the most potent CDK9 inhibitor, with an IC50 of 0.16 µM. mdpi.comnih.gov This compound also exhibited the most potent cytotoxic effect against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukaemia (K652) cell lines, with an average IC50 of 6.66 µM. mdpi.comnih.gov The cytotoxic effect of these inhibitors was found to correlate with their inhibitory activity against CDK9. mdpi.comnih.gov
Furthermore, the antiproliferative effects of other imidazo[1,2-a]pyrazine derivatives have been studied on the Dami cell line. nih.gov Certain derivatives, such as SCA41 and SCA44, inhibited cell growth in a dose-dependent manner. nih.gov The antiproliferative activity was found to be dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov
| Compound/Derivative | Cell Line | Observed Effect | IC50 Value |
| 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | NSCLC-N6-L16 (P53-mutant) | Cytostatic activity, overexpression of TP53 gene | Not specified |
| Compound 3c (pyridin-4-yl at pos. 2, benzyl at pos. 3) | MCF7, HCT116, K652 | Cytotoxic effect via CDK9 inhibition | 0.16 µM (CDK9), avg. 6.66 µM (cells) |
| SCA41 | Dami | Inhibition of cell growth | Not specified |
| SCA44 | Dami | Inhibition of cell growth | Not specified |
Induction of Apoptosis in Cellular Models (Non-Human)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their ability to induce programmed cell death, or apoptosis, in various research models. Studies suggest that these compounds can trigger apoptosis through mechanisms linked to phosphodiesterase (PDE) inhibition and the subsequent elevation of cyclic AMP (cAMP). nih.gov The pro-apoptotic effects appear to be quantitatively related to their potency as cAMP-increasing and PDE-inhibiting agents. nih.gov
In models of immature myeloid cells, such as those used in leukemia research, specific imidazo[1,2-b]pyrazole-7-carboxamide derivatives have been shown to induce a process of differentiation-coupled apoptosis. mdpi.com This process involves the depolarization of mitochondria and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com The viability of these cells is ultimately hampered, as evidenced by the appearance of a sub-G1 population in cell cycle analysis, which is characteristic of apoptotic DNA fragmentation. mdpi.com Further investigations into related imidazo[1,2-a]pyridine compounds have shown apoptosis induction via the p53/Bax-mediated mitochondrial pathway, suggesting a potential mechanism for related heterocyclic systems. researchgate.net
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. researchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that govern the potency and selectivity of these compounds for various biological targets, including enzymes and receptors involved in cancer and inflammation. nih.govrjpbr.com
The imidazo[1,2-a]pyrazine core is a foundational scaffold, recognized as a versatile pharmacophore in medicinal chemistry and a structural analogue of purines. ijirset.com Its fused heterocyclic system provides a rigid framework that can be strategically decorated with functional groups to modulate biological activity.
Key structural motifs that have been identified as critical for activity include:
The Core Heterocycle: The imidazo[1,2-a]pyrazine or the closely related imidazo[1,2-a]pyridine ring system is considered an essential requirement for the anticancer and enzyme-inhibitory activities observed in many derivatives. rsc.orgresearchgate.net Replacing this core with other scaffolds, such as a simple pyrazine (B50134) ring or N-methylindole, can lead to a significant loss of potency. acs.org
Aryl Substituents: An aryl group, often at the C2 position, is a common feature in active compounds and appears important for potency. nih.gov
Specific Functional Groups: For certain targets, specific pharmacophores are crucial. For example, in a series of cyclooxygenase-2 (COX-2) inhibitors, a methylsulfonyl group was identified as a key pharmacophore that inserts into a secondary pocket of the enzyme's active site. rjpbr.com For antioxidant activity, hydroxyl and morpholine (B109124) groups have been noted to enhance efficacy.
The strategic placement of various substituents on the imidazo[1,2-a]pyrazine nucleus has a profound impact on the resulting biological activity, allowing for the fine-tuning of potency and selectivity.
Substitutions at C2, C3, and C8: Modifications at these positions have been extensively explored. For antioxidant activity, amination at the C8 position has been shown to improve activity. In the context of anticancer activity, variations at the C2 position with different electron-withdrawing and electron-donating groups significantly influence the compound's effects on various cancer cell lines. researchgate.net
Substitutions at C3: The introduction of electron-donating amine groups (e.g., tert-butylamine) at the C3 position has been shown to enhance anticancer activity compared to less electron-donating groups like cyclohexylamine (B46788) or a simple amine (NH2). rsc.org
Substitutions at C6: In the development of gastric H+/K+-ATPase inhibitors, novel 6-substituted imidazo[1,2-a]pyrazines were synthesized, with some proving to be potent inhibitors of the gastric acid pump. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of imidazo[1,2-a]pyrazine derivatives based on various research findings.
| Position | Substituent Type | Resulting Effect | Biological Context |
| C2 | Aryl groups (e.g., phenyl) | Essential for potency | Bacterial Type IV Secretion Inhibition |
| C3 | Electron-donating amines (tert-butylamine) | Enhanced potency | Anticancer |
| C6 | Amino- or alkoxycarbonyl groups | Potent inhibition | Gastric H+/K+-ATPase Inhibition |
| C8 | Amination (e.g., morpholine) | Improved activity | Antioxidant |
| C8 | Deletion of aryl substituent | Complete loss of activity | Bacterial Type IV Secretion Inhibition |
The biological effects of imidazo[1,2-a]pyrazine derivatives are mediated by specific molecular interactions with their target proteins. Noncovalent interactions such as hydrogen bonds and π–π stacking are critical for molecular recognition and binding affinity. nih.govmdpi.com
Hydrogen Bonding: Molecular modeling studies of imidazo[1,2-a]pyridine-based COX-2 inhibitors revealed that a key methylsulfonyl pharmacophore forms hydrogen bonds with the amino acid residues Arg-513 and His-90 within the enzyme's active site. rjpbr.com The nitrogen atoms within the pyrazine ring are frequently involved in interactions, acting as hydrogen bond acceptors. figshare.com
π–π Stacking and Cation-π Interactions: In the context of ENPP1 inhibition, docking studies showed that a phenyl group attached to an amide on an imidazo[1,2-a]pyrazine derivative forms a π–π stacking interaction with Phe257 and Tyr340 residues. acs.org Additionally, a benzene (B151609) ring at the C-8 position of the core structure was observed to engage in a cation-π interaction with a lysine residue (Lys291). acs.org These types of interactions, where the electron-rich π system of the heterocyclic core interacts with other aromatic rings or charged groups, are crucial for stabilizing the ligand-protein complex. mdpi.com
These specific interactions underscore the importance of the compound's three-dimensional structure and electronic properties in achieving high-affinity binding to biological targets. nih.gov
In Vitro and Ex Vivo Pharmacological Characterization in Research Settings
The pharmacological properties of imidazo[1,2-a]pyrazine derivatives have been characterized through a variety of in vitro and ex vivo assays, demonstrating a broad range of biological activities. These compounds have been evaluated as inhibitors of various enzymes and modulators of key signaling pathways.
Enzyme Inhibition: A significant body of research has focused on the enzyme-inhibitory potential of this chemical class.
Kinase Inhibition: Derivatives have been identified as potent dual inhibitors of PI3K/mTOR, key components of a signaling pathway frequently activated in human cancers. drugbank.com
ATPase Inhibition: Novel series of these compounds have been developed as inhibitors of the VirB11 ATPase HP0525, a component of the bacterial type IV secretion system, and as reversible inhibitors of the gastric H+/K+-ATPase. nih.govresearchgate.net
Phosphodiesterase (PDE) Inhibition: Certain derivatives exhibit PDE-inhibiting properties, leading to increased intracellular cAMP levels. nih.govnih.gov This activity is linked to observed effects such as cardiac stimulation and apoptosis induction. nih.govnih.gov
ENPP1 Inhibition: Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING immune signaling pathway. acs.orgnih.gov One optimized compound demonstrated an IC50 value as low as 5.70 nM against ENPP1. acs.orgnih.gov
Anticancer and Antioxidant Activity:
In vitro anticancer screenings have evaluated numerous imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, with some compounds showing significant activity. rsc.org
Several derivatives have been synthesized and evaluated for their antioxidant properties, with substitutions at the C2, C3, and C8 positions being investigated to enhance free radical scavenging activity.
Modulation of Cellular Pathways:
As ENPP1 inhibitors, these compounds can enhance the mRNA expression of downstream target genes of the cGAMP-induced STING pathway, such as IFNB1 and CXCL10. nih.gov
In uveal melanoma cells, derivatives have been shown to act as Gαq/11 inhibitors, suppressing downstream ERK phosphorylation and YAP dephosphorylation. researchgate.net
The following table provides a summary of the in vitro pharmacological activities reported for various imidazo[1,2-a]pyrazine derivatives.
| Biological Target/Activity | Assay System | Key Findings |
| ENPP1 Inhibition | Biochemical Assay | Potent and selective inhibition with IC50 values in the low nanomolar range (e.g., 5.70 nM). acs.orgnih.gov |
| PI3Kα/mTOR Inhibition | Biochemical Assay | Dual inhibitory activity with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR) for an optimized compound. drugbank.com |
| Gastric H+/K+-ATPase Inhibition | Binding Assay (hog gastric mucosa) | Potent, reversible inhibition of the gastric acid pump. nih.gov |
| Anticancer Activity | Cell Viability Assays (Hep-2, HepG2, MCF-7, A375) | Several derivatives demonstrated significant cytotoxic effects. rsc.org |
| Antioxidant Activity | Free Radical Scavenging Assays | Structure-dependent activity, with IC50 values for promising compounds ranging from 8.54 to 14.26 μM. |
| Cardiac Stimulation | Isolated Guinea Pig Atria | Positive chronotropic and inotropic effects, likely due to phosphodiesterase inhibition. nih.gov |
Analytical and Spectroscopic Characterization of Imidazo 1,2 a Pyrazin 3 7h One, 2 Methyl in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. uobasrah.edu.iqmdpi.com
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for characterizing organic compounds. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.
For Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, the expected ¹H NMR spectrum would feature distinct signals for the methyl group protons and the aromatic protons on the pyrazine (B50134) ring. The methyl protons (at position 2) would likely appear as a singlet in the upfield region. The protons on the pyrazine ring would exhibit chemical shifts in the downfield aromatic region, with their specific positions and coupling patterns depending on the substitution. The NH proton at position 7 would appear as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbon (C3), the sp² carbons of the fused heterocyclic rings, and the sp³ carbon of the methyl group. The carbonyl carbon is typically observed at a significant downfield shift.
Based on data from structurally related imidazo[1,2-a]pyrazine (B1224502) derivatives, the following table outlines the predicted chemical shifts for Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-. researchgate.net
Predicted ¹H and ¹³C NMR Data
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2-CH₃ | H | ~2.4 (s, 3H) | ~15-20 |
| C2 | C | - | ~145-150 |
| C3 | C | - | ~155-160 (C=O) |
| C5 | H | ~7.5-8.0 (d) | ~120-125 |
| C6 | H | ~7.0-7.5 (d) | ~115-120 |
| C8a | C | - | ~130-135 |
| 7 | H | Broad singlet | - |
Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. mdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by showing long-range connectivity, for instance, from the methyl protons to carbons C2 and C3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- (molecular formula C₇H₇N₃O), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the mass of a molecule to several decimal places. researchgate.net This precision allows for the determination of the exact elemental composition of a compound, distinguishing it from other compounds that may have the same nominal mass. researchgate.netmdpi.com For Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, HRMS would be used to confirm its molecular formula, C₇H₇N₃O.
HRMS Data for C₇H₇N₃O
| Parameter | Value |
| Molecular Formula | C₇H₇N₃O |
| Calculated Exact Mass | 149.05891 |
| Expected [M+H]⁺ | 150.06672 |
The experimental HRMS value must match the calculated value within a very small margin of error (typically <5 ppm) to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, providing information about its conjugated systems. The imidazo[1,2-a]pyrazine core is a chromophore that is expected to exhibit distinct absorption maxima (λₘₐₓ). researchgate.netnih.gov
Research on related imidazo[1,2-a]pyrazin-3(7H)-one compounds shows that they typically display multiple absorption bands. researchgate.net The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states of the molecule by solvents of varying polarity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net The IR spectrum of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-, would provide clear evidence for its key functional groups.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Amide) | Stretching | 3100-3300 | |
| C-H (Aromatic) | Stretching | 3000-3100 | |
| C-H (Alkyl) | Stretching | 2850-3000 | |
| C=O (Amide) | Stretching | 1650-1700 | researchgate.net |
| C=N / C=C | Stretching | 1500-1650 | researchgate.net |
The most prominent band would be the strong absorption from the carbonyl (C=O) group of the amide in the 1650-1700 cm⁻¹ region. The presence of a band in the N-H stretching region and characteristic absorptions for aromatic and alkyl C-H bonds would further support the proposed structure. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural data includes exact bond lengths, bond angles, and torsion angles, offering a detailed molecular portrait in the solid state.
While specific crystallographic data for Imidazo[1,2-a]pyrazin-3(7H)-one, 2-methyl- is not prominently available in the reviewed literature, the table below presents hypothetical data based on typical values for related heterocyclic structures to illustrate the type of information obtained from such an analysis.
Interactive Table 1: Hypothetical X-ray Crystallographic Data for Imidazo[1,2-a]pyrazin-3(7H)-one, 2-methyl-
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, indicating the presence of a two-fold screw axis and a glide plane. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å | The lengths of the sides of the smallest repeating unit in the crystal lattice. |
| α = 90°, β = 98.5°, γ = 90° | The angles between the axes of the unit cell. | |
| Key Bond Length (C=O) | ~1.23 Å | The length of the carbonyl bond in the pyrazinone ring, indicative of its double-bond character. |
| Key Bond Length (C-N) | ~1.35 - 1.45 Å | The lengths of various carbon-nitrogen bonds within the fused ring system, reflecting their partial double-bond or single-bond character. |
| Intermolecular Interaction | Hydrogen bonding (N-H···O=C) | A common interaction in such structures, where the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule, influencing crystal packing and physical properties like melting point. |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for separating a target compound from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the scale of the purification and the physicochemical properties of the compound.
Flash Chromatography is a rapid form of column chromatography widely used for preparative-scale purification following a chemical reaction. For compounds in the imidazo[1,2-a]pyrazine class, normal-phase flash chromatography is common. umich.edursc.org This involves a polar stationary phase, typically silica (B1680970) gel, and a less polar mobile phase (eluent). The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases.
The process often begins with dissolving the crude reaction mixture in a minimal amount of a suitable solvent, which may then be loaded directly onto the silica gel column. biotage.com Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated to yield a dry, free-flowing powder, and this powder then loaded onto the column. biotage.com This dry-loading technique often leads to better separation and sharper peaks. biotage.com The polarity of the eluent, commonly a mixture of solvents like hexane (B92381) and ethyl acetate, is gradually increased to move the compounds down the column at different rates. umich.edursc.org
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analytical purity assessment and preparative purification. It employs high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is polar (e.g., mixtures of water and acetonitrile (B52724) or methanol). This method is particularly effective for purifying polar compounds like many heterocyclic amines. For more polar or ionic species, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed, which uses a polar stationary phase and a partially aqueous mobile phase. researchgate.net
The purity of the final compound is typically assessed by HPLC, where a pure substance should ideally appear as a single, sharp peak. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of conditions.
Interactive Table 2: Exemplary Chromatographic Conditions for Imidazo[1,2-a]pyrazine Derivatives
| Method | Stationary Phase | Mobile Phase / Eluent System | Application & Purpose | Reference |
| Flash Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (gradient from 3:1 to 1:1) | Purification of crude reaction products to isolate the desired imidazo[1,5-a]pyridine (B1214698) derivative. rsc.org | rsc.org |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient from 10% to 40% EtOAc) | Isolation of a substituted quinoline (B57606) derivative, a related N-heterocycle, after a Suzuki coupling reaction. umich.edu | umich.edu |
| TLC (Monitoring) | Aluminum sheets precoated with silica | n-hexane / Ethyl Acetate (4:1) | Monitoring the progress of the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov | nih.gov |
| Reversed-Phase Flash Chromatography | C18 Silica | Water / Acetonitrile or Methanol (gradient) | An alternative purification strategy for polar compounds or when normal-phase chromatography is ineffective, such as purifying products from high-boiling polar solvents like DMF. biotage.com | biotage.com |
| HILIC | Silica, Diol, or Alumina | Acetonitrile / Water (with acidic modifier like formic acid) | Purification of highly polar or ionic compounds, such as imidazolium (B1220033) salts, which are poorly retained in reversed-phase systems. researchgate.net | researchgate.net |
Future Research Directions and Translational Opportunities for Imidazo 1,2 a Pyrazin 3 7h One, 2 Methyl
Development of Advanced Chemical Probes and Biosensors
The inherent luminescent properties of the imidazo[1,2-a]pyrazin-3(7H)-one core, famously exemplified by coelenterazine (B1669285) and its analogs, make it an exceptional platform for the development of sophisticated chemical probes and biosensors. nih.govnih.gov These tools are instrumental in elucidating complex biological processes and in high-throughput screening (HTS) applications. researchgate.net
Future efforts will likely focus on creating novel probes with enhanced characteristics. Research has already demonstrated the synthesis of red-chemiluminescent probes by linking a 6-phenyl-substituted imidazo[1,2-a]pyrazin-3(7H)-one moiety to an energy-accepting dye like sulphorhodamine 101. nih.gov These probes were developed to detect superoxide (B77818) anions with greater intensity than existing blue- and green-chemiluminescent probes such as 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one (MCLA). nih.gov The goal is to develop sensors with improved sensitivity, specificity, and photostability for detecting various reactive oxygen species (ROS) and other analytes in real-time within cellular environments. nih.govnih.gov
Furthermore, the imidazo[1,2-a]pyrazin-3(7H)-one framework serves as a substrate for luciferases, forming the basis of many bioluminescent reporter gene assays. google.comresearchgate.net An extensive structure-bioluminescence relationship study on a library of coelenterazine analogs with the NanoLuc luciferase has provided deep insights into how modifications at various positions on the scaffold affect light emission. researchgate.net This knowledge facilitates the rational design of next-generation luciferase-substrate pairs with tailored properties, such as increased brightness, altered emission spectra, and "glow-type" kinetics, which are highly desirable for HTS and in vivo imaging. researchgate.netresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Research)
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a "privileged structure," meaning it can bind to a wide range of biological targets. Preclinical research is continuously identifying new applications for its derivatives across diverse therapeutic areas, moving far beyond its initial association with bioluminescence.
In oncology, derivatives have been developed as potent inhibitors of critical signaling pathways. For instance, various analogs have shown inhibitory activity against Aurora kinases, PI3K/mTOR, tropomyosin receptor kinases (Trks), and discoidin domain receptor 1 (DDR1), all of which are implicated in cancer cell proliferation and survival. researchgate.netnih.govnih.govdrugbank.com Specific compounds have been designed to target mutant p53 in non-small cell lung cancer (NSCLC) and to act as ENPP1 inhibitors to stimulate the cGAS-STING pathway for cancer immunotherapy. nih.govnih.gov
In neuroscience, the scaffold is being explored for treating anxiety and neurodegenerative diseases. Derivatives have been synthesized as selective GABAA receptor agonists, showing anxiolytic effects in animal models. nih.gov Other research has focused on developing these compounds as negative modulators of AMPA receptors associated with the TARP γ-8 subunit, with potential applications in epilepsy. nih.gov Additionally, imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been designed as acetylcholinesterase (AChE) inhibitors with antioxidant properties for the potential treatment of Alzheimer's disease. researchgate.net The broad pharmacological potential also includes antimicrobial and anti-inflammatory activities.
Interactive Table: Preclinical Targets of Imidazopyrazine Derivatives
| Target/Pathway | Therapeutic Area | Example Compound Class | Reference |
|---|---|---|---|
| Aurora Kinases | Cancer | Imidazo[1,2-a]pyrazine-based inhibitors | researchgate.net |
| PI3K/mTOR | Cancer | Imidazo[1,2-a]pyrazine derivatives | drugbank.com |
| Tropomyosin Receptor Kinases (Trks) | Cancer (Neuroblastoma) | 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | nih.gov |
| ENPP1 / cGAS-STING | Cancer Immunotherapy | Imidazo[1,2-a]pyrazine derivatives | nih.gov |
| p53 (mutant) | Cancer (NSCLC) | (Imidazo[1,2-a]pyrazin-6-yl)ureas | nih.gov |
| DDR1 | Cancer (NSCLC) | 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides | nih.gov |
| GABAA α2/α3 Receptors | Anxiety | Imidazo[1,2-a]pyrazin-8-ones | nih.gov |
| AMPA Receptors (TARP γ-8) | Epilepsy | Imidazo[1,2-a]pyrazines | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Imidazo[1,2-a]pyrazin-8(7H)-one derivatives | researchgate.net |
| Antioxidant/Antimicrobial | General | Substituted imidazopyrazines |
Integration with High-Throughput Screening and Combinatorial Chemistry
The unique properties of imidazo[1,2-a]pyrazin-3(7H)-one and its analogs make them highly suitable for modern drug discovery platforms. Their use as chemiluminescent reagents is a key advantage in HTS, where assays based on light emission offer high sensitivity and a broad dynamic range, facilitating the rapid screening of vast compound libraries. researchgate.net
High-throughput screening campaigns have successfully identified imidazo[1,2-a]pyrazine derivatives as lead compounds. nih.gov For example, an HTS assay measuring glutamate-induced calcium flux led to the discovery of an imidazopyrazine as a selective negative modulator of AMPA receptors. nih.gov The future will see a broader application of these scaffolds in function-oriented HTS assays to identify modulators of novel biological targets.
Furthermore, the imidazo[1,2-a]pyrazine core is amenable to combinatorial chemistry. By systematically varying substituents at different positions (e.g., C2, C6, C8), large libraries of analogs can be generated for structure-activity relationship (SAR) studies. A combinatorial approach has been successfully used to explore the chemical space of related tetrahydroimidazo[1,2-a]pyrazine derivatives to identify Gαq protein inhibitors. researchgate.net This integration of combinatorial synthesis with HTS allows for the efficient exploration of chemical diversity, accelerating the identification and optimization of new drug candidates.
Advancements in Computational Drug Discovery and Rational Design
Computational methods are becoming indispensable for accelerating the discovery and optimization of imidazo[1,2-a]pyrazine-based therapeutics. Structure-based drug design, molecular docking, and molecular dynamics (MD) simulations are being employed to rationally design novel derivatives with enhanced potency and selectivity.
For example, researchers have used a template-based methodology to design novel imidazopyrazine derivatives targeting the NPY1R protein for breast cancer. nih.gov This work involved molecular docking to predict binding modes, followed by extensive MD simulations and MM-GBSA calculations to assess binding affinity and complex stability. nih.gov Similarly, molecular docking studies have been crucial in designing imidazo[1,2-a]pyrazin-8(7H)-one derivatives that can simultaneously bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase. researchgate.net
Rational design has also been used to improve the selectivity of kinase inhibitors. By replacing a known kinase inhibitor's core with the imidazo[1,2-a]pyrazine moiety, researchers successfully restored a key hydrogen bond with the kinase hinge region, leading to a new series of highly selective DDR1 inhibitors. nih.gov These computational approaches minimize trial-and-error synthesis, guide structural modifications, and provide a deeper understanding of the molecular interactions driving biological activity.
Synthetic Methodology Innovation for Complex Imidazopyrazine Architectures
The continued interest in the imidazo[1,2-a]pyrazine scaffold drives innovation in synthetic organic chemistry. Efficient and versatile methods for constructing and functionalizing this heterocyclic system are critical for drug discovery programs. rsc.org
Recent advancements include the development of one-pot, multi-component reactions that allow for the rapid assembly of substituted imidazopyrazines from simple starting materials. An efficient iodine-catalyzed method has been reported for a three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide to afford imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov Such methods are valued for their operational simplicity and atom economy. nih.gov For related scaffolds, the Groebke–Blackburn–Bienaymè (GBB) reaction has been used to create complex libraries of potential covalent inhibitors. rsc.org
Future research will focus on developing novel C-H functionalization and cross-coupling strategies to introduce a wider range of chemical substituents onto the imidazo[1,2-a]pyrazine core. rsc.org Innovations in synthetic routes are essential for generating the novel and complex analogs needed to probe new biological targets and optimize lead compounds.
Interactive Table: Synthetic Approaches for Imidazopyrazine Scaffolds
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Multi-Component Condensation | One-pot reaction of 2-aminopyrazine, an aldehyde, and an isocyanide. | Efficient, atom-economical, rapid assembly of the core structure. | nih.gov |
| Bromination with NBS | Use of N-Bromosuccinimide for electrophilic aromatic halogenation. | More efficient protocol than using molecular bromine, avoids cumbersome workups. | |
| Structure-Guided Synthesis | Synthesis based on computational modeling to achieve specific target interactions. | Leads to potent and selective inhibitors by design. | nih.govnih.gov |
| Radical Functionalization | Direct functionalization of the heterocyclic core using radical reactions. | Enables installation of functional groups at positions not accessible by traditional methods. | rsc.org |
Understanding Long-Term Molecular Dynamics and Interactions in Biological Systems
Beyond static binding poses obtained from docking or crystallography, there is a growing need to understand the dynamic behavior of imidazo[1,2-a]pyrazine derivatives within their biological targets over time. Long-range molecular dynamics (MD) simulations are a powerful tool for achieving this understanding.
Detailed analysis of these simulations can reveal the persistence of key interactions, such as hydrogen bonds and π-π stacking, which are vital for binding affinity. nih.govresearchgate.net For instance, modeling has shown how an imidazo[1,2-a]pyrazine moiety forms a critical hydrogen bond with a methionine residue in the hinge region of DDR1 kinase, while other parts of the molecule engage in favorable hydrophobic and π-π interactions. nih.gov Understanding these dynamic interactions at an atomic level is crucial for the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. Advanced Computational Design
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict reactivity and stability of intermediates, optimizing reaction pathways for novel derivatives .
- AI-Driven Simulations : Integration with software like COMSOL Multiphysics enables virtual screening of substituent effects on pharmacological targets (e.g., acetylcholinesterase) .
- Feedback Loops : Experimental data are fed back into computational models to refine predictions, reducing trial-and-error experimentation .
How should researchers address discrepancies in reported biological activities of structurally similar derivatives?
Q. Data Contradiction Analysis
- Comparative Assays : Standardize enzyme sources (e.g., human vs. animal acetylcholinesterase) and assay protocols (e.g., Ellman’s method) to minimize variability .
- Structural Validation : Confirm compound purity via NMR, HPLC, and mass spectrometry to rule out impurities affecting activity .
- Statistical Modeling : Use multivariate analysis to correlate substituent electronic effects (e.g., Hammett constants) with bioactivity trends .
What methodologies are employed to evaluate the acetylcholinesterase (AChE) inhibitory activity of these derivatives?
Q. Pharmacological Evaluation
- In Vitro AChE Inhibition :
| Substituent Position | IC50 (µM) | Antioxidant Activity (% DPPH Scavenging) |
|---|---|---|
| 2-Methyl, 6-Phenyl | 0.45 | 82% |
| 2-Methyl, 8-Benzyl | 1.20 | 68% |
- Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition to assess dual therapeutic potential .
Which spectroscopic techniques are critical for confirming the structure of synthesized derivatives?
Q. Advanced Structural Characterization
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms cyclization (e.g., imidazole proton signals at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functional groups .
- X-Ray Crystallography : Resolves ambiguities in regiochemistry for complex substitution patterns .
How can reaction fundamentals and reactor design optimize large-scale synthesis?
Q. Process Chemistry Considerations
- Reactor Type : Continuous-flow systems improve heat transfer and reduce side reactions during cyclization steps .
- Scale-Up Challenges : Solvent selection (e.g., DMFA vs. greener alternatives) and catalyst recycling impact yield and sustainability .
What are the emerging applications of imidazo[1,2-a]pyrazin-3(7H)-one derivatives beyond neuroscience?
Q. Multidisciplinary Applications
- Anticancer Agents : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show topoisomerase inhibition in preclinical models .
- Antimicrobial Scaffolds : Structural analogs (e.g., triazolo-pyrazinones) exhibit activity against Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
